molecular formula C31H38O18 B580168 3',4'-Bis(hydroxyethyl)rutoside CAS No. 862127-01-3

3',4'-Bis(hydroxyethyl)rutoside

Cat. No.: B580168
CAS No.: 862127-01-3
M. Wt: 698.627
InChI Key: DIWKHRUNUCGNGI-MVXJRKCZSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3’,4’-Di-O-(beta-hydroxyethyl)rutoside plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound interacts with enzymes such as quercitrinase, which is involved in the rutin catabolic pathway . Additionally, it has been shown to interact with proteins and other biomolecules, influencing their activity and stability. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and function.

Cellular Effects

3’,4’-Di-O-(beta-hydroxyethyl)rutoside exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can reduce hyperpermeability and edema in microvascular endothelial cells, thereby improving microvascular perfusion and reducing erythrocyte aggregation. These effects are crucial in conditions such as chronic venous insufficiency and diabetic microangiopathy.

Molecular Mechanism

The molecular mechanism of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit enzymes involved in the degradation of the extracellular matrix, thereby reducing vascular permeability. Additionally, 3’,4’-Di-O-(beta-hydroxyethyl)rutoside can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside have been shown to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have demonstrated that 3’,4’-Di-O-(beta-hydroxyethyl)rutoside can maintain its efficacy in reducing vascular permeability and edema, even after prolonged exposure. Some studies have reported a gradual decrease in its activity over time, possibly due to the development of cellular tolerance.

Dosage Effects in Animal Models

The effects of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside vary with different dosages in animal models. At lower doses, this compound has been shown to improve microvascular perfusion and reduce edema without causing significant adverse effects . At higher doses, it can lead to toxic effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have also been observed, where the beneficial effects plateau beyond a certain dosage, indicating that higher doses do not necessarily translate to increased efficacy.

Metabolic Pathways

3’,4’-Di-O-(beta-hydroxyethyl)rutoside is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathway involves the hydrolysis of the hydroxyethyl groups, followed by further degradation of the rutoside moiety. This compound can also affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation. The enzyme quercitrinase plays a crucial role in the catabolism of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside, leading to the formation of various metabolites.

Transport and Distribution

The transport and distribution of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in specific tissues. Once inside the cells, 3’,4’-Di-O-(beta-hydroxyethyl)rutoside can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound is also affected by its solubility and affinity for different cellular compartments.

Subcellular Localization

3’,4’-Di-O-(beta-hydroxyethyl)rutoside exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules involved in gene expression and signal transduction. The subcellular localization of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Bis(hydroxyethyl)rutoside typically involves the hydroxyethylation of rutoside. This process can be carried out using ethylene oxide under controlled conditions to ensure the selective addition of hydroxyethyl groups at the 3’ and 4’ positions .

Industrial Production Methods

Industrial production of 3’,4’-Bis(hydroxyethyl)rutoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Bis(hydroxyethyl)rutoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

3’,4’-Bis(hydroxyethyl)rutoside is unique compared to other similar compounds due to its specific hydroxyethylation pattern. Similar compounds include:

Properties

IUPAC Name

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)9-14(34)10-18(20)47-28(29)13-2-3-16(43-6-4-32)17(8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWKHRUNUCGNGI-MVXJRKCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862127-01-3
Record name 3',4'-Di-O-(beta-hydroxyethyl)rutoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862127013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-DI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JV5L5901
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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